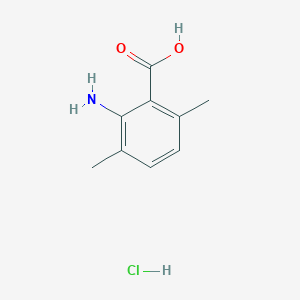![molecular formula C13H16ClNO B2829034 [3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287302-20-7](/img/structure/B2829034.png)
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as CP55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP55940 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of biochemical and physiological effects.
Mechanism of Action
CP55940 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of biochemical and physiological effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
CP55940 produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and modulation of immune function. It has also been shown to have effects on mood, appetite, and memory.
Advantages and Limitations for Lab Experiments
CP55940 is a useful tool for studying the endocannabinoid system and its role in various physiological processes. It has been used extensively in animal models to study the mechanisms of pain, inflammation, and neurological disorders. However, its use in human studies is limited by its potential for abuse and dependence.
Future Directions
There are many potential future directions for research on CP55940 and other synthetic cannabinoids. These include further studies on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. There is also a need for further research on its mechanism of action and its effects on the endocannabinoid system. Additionally, there is a need for further research on the potential risks and benefits of synthetic cannabinoids, particularly in the context of their potential for abuse and dependence.
Synthesis Methods
CP55940 can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxyphenylacetonitrile with bicyclo[1.1.1]pentan-1-amine, followed by reduction and methylation. Another method involves the reaction of 5-chloro-2-methoxyphenylacetic acid with bicyclo[1.1.1]pentan-1-amine, followed by reduction and reductive amination.
Scientific Research Applications
CP55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that CP55940 can reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
properties
IUPAC Name |
[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-16-11-3-2-9(14)4-10(11)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQDVFRLLRPOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

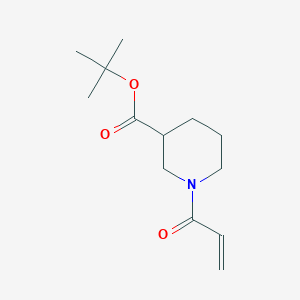

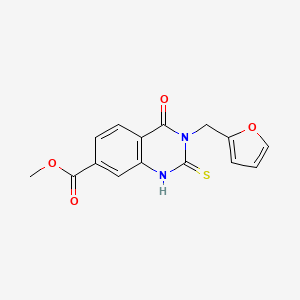
![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)


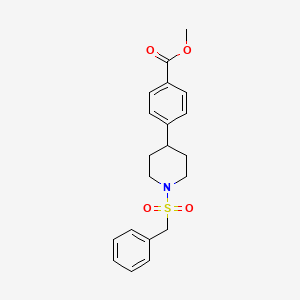
![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2828965.png)
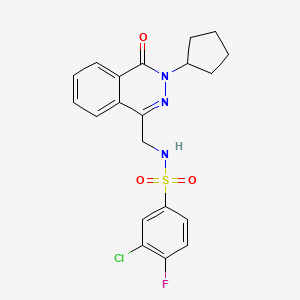
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)
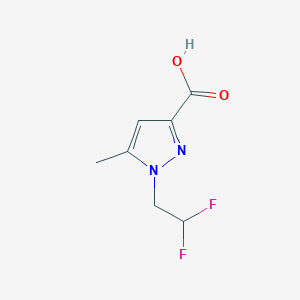
![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)
